molecular formula C17H19ClFN5O3 B8324488 Pyrimido(1,6-a)benzimidazole-1,3(2H,5H)-dione, 5-cyclopropyl-8-fluoro-2-hydroxy-7-(1-piperazinyl)-, monohydrochloride CAS No. 137858-18-5

Pyrimido(1,6-a)benzimidazole-1,3(2H,5H)-dione, 5-cyclopropyl-8-fluoro-2-hydroxy-7-(1-piperazinyl)-, monohydrochloride

Cat. No. B8324488
M. Wt: 395.8 g/mol
InChI Key: GZJIMVLXISTLCK-UHFFFAOYSA-N
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Patent
US05283248

Procedure details

tert-Butyl 4-[5-cyclopropyl-8-fluoro-1,2,3,5-tetrahydro-2-hydroxy-1,3-dioxopyrimido[1,6-a]benzimidazol-7-yl]-1-piperazinecarboxylate (350 mg, 0.76 mmol) is treated with a 2.5N hydrochloric acid solution in dioxane (4 ml), whereby a white precipitate forms immediately. The suspension is stirred at room temperature (25°) for 18 hours. The separated crystals are filtered off and dissolved in water (10 ml). The solution is treated with active charcoal, then filtered and cooled to 0°. The separated crystals are filtered off, washed with ethanol and ether and dried in a high vacuum. There are obtained 176 mg (58%) of 5-cyclopropyl-8-fluoro-2-hydroxy-7-(1-piperazinyl)-pyrimido[1,6-a]benzimidazole-1,3(2H,5H)-dione hydrochloride.
Name
tert-Butyl 4-[5-cyclopropyl-8-fluoro-1,2,3,5-tetrahydro-2-hydroxy-1,3-dioxopyrimido[1,6-a]benzimidazol-7-yl]-1-piperazinecarboxylate
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:8]3[CH:9]=[C:10]([N:14]4[CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]4)[C:11]([F:13])=[CH:12][C:7]=3[N:6]3[C:27](=[O:33])[N:28]([OH:32])[C:29](=[O:31])[CH:30]=[C:5]23)[CH2:3][CH2:2]1.[ClH:34]>O1CCOCC1>[ClH:34].[CH:1]1([N:4]2[C:8]3[CH:9]=[C:10]([N:14]4[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]4)[C:11]([F:13])=[CH:12][C:7]=3[N:6]3[C:27](=[O:33])[N:28]([OH:32])[C:29](=[O:31])[CH:30]=[C:5]23)[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
tert-Butyl 4-[5-cyclopropyl-8-fluoro-1,2,3,5-tetrahydro-2-hydroxy-1,3-dioxopyrimido[1,6-a]benzimidazol-7-yl]-1-piperazinecarboxylate
Quantity
350 mg
Type
reactant
Smiles
C1(CC1)N1C=2N(C3=C1C=C(C(=C3)F)N3CCN(CC3)C(=O)OC(C)(C)C)C(N(C(C2)=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred at room temperature (25°) for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The separated crystals are filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (10 ml)
ADDITION
Type
ADDITION
Details
The solution is treated with active charcoal
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
FILTRATION
Type
FILTRATION
Details
The separated crystals are filtered off
WASH
Type
WASH
Details
washed with ethanol and ether
CUSTOM
Type
CUSTOM
Details
dried in a high vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.C1(CC1)N1C=2N(C3=C1C=C(C(=C3)F)N3CCNCC3)C(N(C(C2)=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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